molecular formula C18H23N5O2 B15120291 6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B15120291
M. Wt: 341.4 g/mol
InChI Key: FIIZELHYNGHJJS-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidinone core.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced derivatives with decreased oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Chemical Biology: The compound is employed in chemical biology research to investigate its effects on cellular processes and protein functions.

    Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.

    Modulate Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Affect Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(2-{4-[methyl(pyridin-3-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one: A similar compound with a pyridin-3-yl moiety instead of pyridin-2-yl.

    6-Methyl-3-(2-{4-[ethyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one: A derivative with an ethyl group instead of a methyl group.

Uniqueness

6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

6-methyl-3-[2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one

InChI

InChI=1S/C18H23N5O2/c1-14-11-17(24)23(13-20-14)12-18(25)22-9-6-15(7-10-22)21(2)16-5-3-4-8-19-16/h3-5,8,11,13,15H,6-7,9-10,12H2,1-2H3

InChI Key

FIIZELHYNGHJJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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